(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, substituted with a tert-butylphenoxy group, a cyano group, and a prop-2-enamide moiety. Its unique structure suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 4-tert-butylphenol, pyrido[1,2-a]pyrimidin-4-one, and acrylonitrile. The synthetic route may involve:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butylphenoxy group: This step may involve nucleophilic substitution reactions.
Addition of the cyano group: This can be done using acrylonitrile under basic conditions.
Formation of the prop-2-enamide moiety: This step may involve amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The tert-butylphenoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound with a tert-butyl group and a piperidine ring, used in PROTAC development.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar core structure but different substituents.
Uniqueness
What sets (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide apart is its combination of a pyrido[1,2-a]pyrimidin-4-one core with a cyano group and a prop-2-enamide moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H24N4O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(E)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C25H24N4O3/c1-5-13-27-22(30)17(16-26)15-20-23(28-21-8-6-7-14-29(21)24(20)31)32-19-11-9-18(10-12-19)25(2,3)4/h5-12,14-15H,1,13H2,2-4H3,(H,27,30)/b17-15+ |
InChI Key |
GRCJPJVIUDBVIW-BMRADRMJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC=C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC=C |
Origin of Product |
United States |
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